molecular formula C12H15N3O B366750 5-methyl-2-morpholin-4-yl-1H-benzimidazole CAS No. 364620-40-6

5-methyl-2-morpholin-4-yl-1H-benzimidazole

Cat. No.: B366750
CAS No.: 364620-40-6
M. Wt: 217.27g/mol
InChI Key: OPSUPPCAUOGXCO-UHFFFAOYSA-N
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Description

5-methyl-2-morpholin-4-yl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of a morpholine ring and a methyl group in the structure of this compound contributes to its unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-morpholin-4-yl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like acetonitrile or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with altered electronic properties .

Mechanism of Action

The mechanism of action of 5-methyl-2-morpholin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . The presence of the morpholine ring and the methyl group enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methyl-2-morpholin-4-yl-1H-benzimidazole include other benzimidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which includes a morpholine ring and a methyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(6-methyl-1H-benzimidazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-2-3-10-11(8-9)14-12(13-10)15-4-6-16-7-5-15/h2-3,8H,4-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSUPPCAUOGXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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